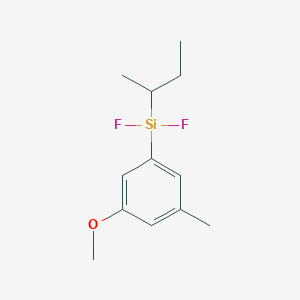
8-Chloro-3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione is a heterocyclic compound belonging to the purine family. This compound is characterized by the presence of a chlorine atom at the 8th position, a pentyl group at the 3rd position, and a phenyl group at the 1st position of the purine ring. It is known for its potential therapeutic applications, particularly in the treatment of various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of appropriate purine derivatives with chlorinating agents. One common method involves the chlorination of 3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione using thionyl chloride or phosphorus oxychloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding purine oxides.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
8-Chloro-3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione: Known for its stimulant properties.
8-Chlorotheophylline: Used as a stimulant and in combination with other drugs for its therapeutic effects
Uniqueness
8-Chloro-3-pentyl-1-phenyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential therapeutic applications, particularly in the treatment of diseases, set it apart from other similar compounds .
Properties
CAS No. |
925443-87-4 |
|---|---|
Molecular Formula |
C16H17ClN4O2 |
Molecular Weight |
332.78 g/mol |
IUPAC Name |
8-chloro-3-pentyl-1-phenyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H17ClN4O2/c1-2-3-7-10-20-13-12(18-15(17)19-13)14(22)21(16(20)23)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,18,19) |
InChI Key |
RQCDRSXCTBPPIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)NC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14174601.png)

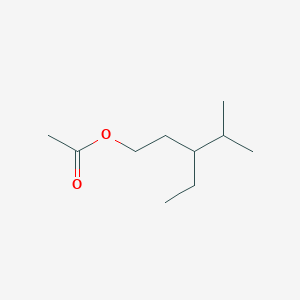
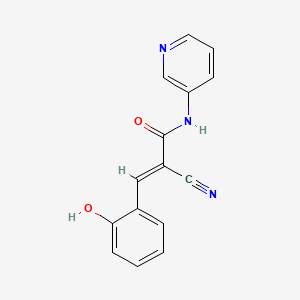

![N'-[(Z)-(4-bromothiophen-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14174636.png)
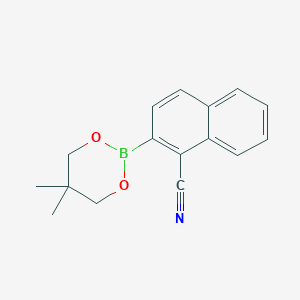
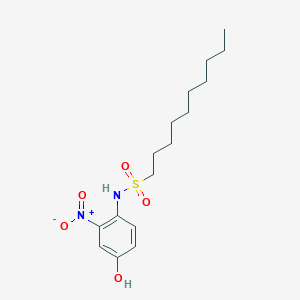
![3-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14174655.png)

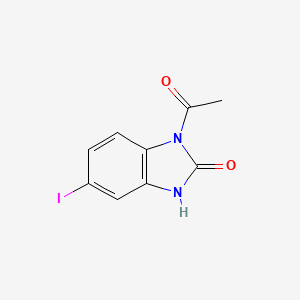
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol](/img/structure/B14174672.png)
![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)
